molecular formula C29H38N4O6 B8015106 N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate salt

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate salt

Cat. No.: B8015106
M. Wt: 538.6 g/mol
InChI Key: XIGAHNVCEFUYOV-UHFFFAOYSA-N
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Description

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate salt is a useful research compound. Its molecular formula is C29H38N4O6 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • PET Imaging of Serotonin Receptors : This compound, in its fluorinated form (18F-Mefway), has been compared with 18F-FCWAY for the quantification of 5-HT1A receptors in human subjects using PET imaging. Although 18F-Mefway showed lower distribution volume ratios and greater overestimation bias, it offers the advantage of not requiring a defluorination inhibitor due to its resistance to in vivo defluorination, making it a good candidate for PET radioligand for 5-HT1A receptor imaging (Choi et al., 2015).

  • 5-HT1A Receptor Antagonist in Guinea Pig Dorsal Raphe Nucleus : The compound acts as a potent and selective 5-HT1A receptor antagonist, effectively abolishing the inhibitory actions on 5-HT neuronal firing in a slice preparation of the guinea pig dorsal raphe nucleus (Craven et al., 1994).

  • First Delineation of 5-HT1A Receptors in Human Brain : It has been used in PET studies with [11C]WAY-100635 to delineate 5-HT1A receptors in the living human brain, demonstrating its potential in investigating psychiatric and neurological disorders and in studying the pharmacology of drugs acting on the central nervous system (Pike et al., 1995).

  • Preclinical Development as a PET Radioligand : Its properties, including high potency and selectivity, make it a promising radioligand for studying central 5-HT1A receptors in vivo with PET, potentially applicable to neuropsychiatric disorders and human pharmacology of psychoactive drugs (Pike et al., 1995).

  • Functional Interactions in Mice Genetically Deficient in the Serotonin 5-HT Transporter : The compound (as WAY 100635) has been used to study functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice, highlighting its utility in advanced neuropharmacological research (Fox et al., 2010).

  • LC-ESI-MS/MS Determination in Rat Plasma and Brain Tissue : A method was validated for the determination of this compound (as MEFWAY) in rat plasma and brain samples, emphasizing its importance in pharmacokinetic studies (Zheng et al., 2013).

Properties

IUPAC Name

but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGAHNVCEFUYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate salt
Reactant of Route 2
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate salt
Reactant of Route 3
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate salt
Reactant of Route 4
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate salt
Reactant of Route 5
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate salt
Reactant of Route 6
Reactant of Route 6
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate salt

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